molecular formula C27H29ClN2O5 B11298417 7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11298417
M. Wt: 497.0 g/mol
InChI Key: SQXLMDKOFLIBHB-UHFFFAOYSA-N
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Description

“7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” likely involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Typical reaction conditions may include:

    Reagents: Chlorinating agents, alkylating agents, and various catalysts.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide.

    Conditions: Controlled temperature and pH, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This may involve:

    Batch or continuous flow reactors: .

    Automated synthesis and purification systems: .

    Quality control measures: to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: Used to study biological pathways and molecular interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Used in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors or enzymes: .

    Modulating signaling pathways: .

    Altering gene expression: .

Comparison with Similar Compounds

Similar Compounds

  • 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-ETHOXY-4-(METHOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The unique structural features of “7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” may confer distinct chemical and biological properties, such as:

  • Enhanced binding affinity for specific molecular targets.
  • Improved stability under various conditions.
  • Unique reactivity in chemical transformations.

Properties

Molecular Formula

C27H29ClN2O5

Molecular Weight

497.0 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H29ClN2O5/c1-5-14-34-21-10-8-17(15-22(21)33-6-2)24-23-25(31)19-16-18(28)9-11-20(19)35-26(23)27(32)30(24)13-7-12-29(3)4/h5,8-11,15-16,24H,1,6-7,12-14H2,2-4H3

InChI Key

SQXLMDKOFLIBHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl)OCC=C

Origin of Product

United States

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